HDAC6 Inhibition: Para-Methyl Substitution Attenuates Potency Relative to Unsubstituted Analog
In a recombinant human HDAC6 fluorogenic enzymatic assay, N-Hydroxy-N-(4-methylphenyl)acetamide demonstrated a binding affinity (Kd) of 5.40 µM [1]. In contrast, the unsubstituted analog N-hydroxy-N-phenylacetamide exhibited a more potent IC50 of 1.10 µM against HDAC6 under comparable conditions [2]. The 4-methyl substitution thus reduces HDAC6 inhibitory potency approximately 5-fold relative to the parent phenyl analog, highlighting the impact of para-substitution on target engagement.
| Evidence Dimension | HDAC6 Enzyme Inhibition |
|---|---|
| Target Compound Data | Kd = 5.40 µM |
| Comparator Or Baseline | N-hydroxy-N-phenylacetamide (IC50 = 1.10 µM) |
| Quantified Difference | Approximately 5-fold reduction in potency (5.40 µM vs 1.10 µM) |
| Conditions | Recombinant human HDAC6; fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA substrate |
Why This Matters
This data informs researchers that while the compound retains HDAC6 inhibitory activity, its reduced potency relative to the unsubstituted analog may be advantageous for applications requiring lower target engagement or for use as a weaker control ligand.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). Affinity Data Kd: 5.40E+3 nM. Inhibition of recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate by fluorogenic enzymatic assay. View Source
- [2] BindingDB. BDBM50015094 (CHEMBL152665). Affinity Data IC50: 1.10E+3 nM. Inhibition of HDAC6 (unknown origin) assessed as fluorescence intensity measured after 60 mins incubation at room temperature. View Source
